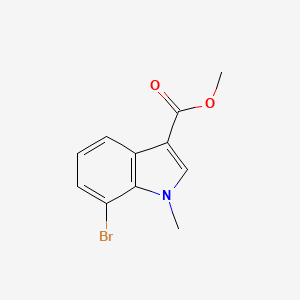

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate

CAS No.: 276688-76-7

Cat. No.: VC16238832

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276688-76-7 |

|---|---|

| Molecular Formula | C11H10BrNO2 |

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | methyl 7-bromo-1-methylindole-3-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |

| Standard InChI Key | NHXOACLPWKFIRS-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |

Introduction

Molecular Identification and Structural Properties

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their biological activity. Its molecular formula is , with a molecular weight of 288.12 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key substituents include:

-

Bromine at the 7-position, enhancing electrophilic reactivity.

-

Methyl group at the 1-position, influencing steric and electronic properties.

-

Methyl ester at the 3-position, enabling further functionalization via hydrolysis or transesterification.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.12 g/mol |

| IUPAC Name | Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate |

| Canonical SMILES | COC(=O)C1=CN(C)C2=C1C=CC(=C2)Br |

| InChIKey | Derived algorithmically from structure |

The methyl ester group at the 3-position distinguishes this compound from its carboxylic acid analog, 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 1260650-06-3), which has a molecular weight of 254.08 g/mol.

Synthesis and Optimization Strategies

While no direct synthesis protocols for methyl 7-bromo-1-methyl-1H-indole-3-carboxylate are documented, analogous methods for related indole esters provide actionable pathways. The patent CN100387577C outlines a synthesis for ethyl 4-bromo-7-methylindole-2-carboxylate, which can be adapted for this compound:

Key Synthetic Steps

-

Condensation Reaction:

-

Cyclization:

-

Esterification/Hydrolysis:

Applications in Pharmaceutical Research

Indole derivatives are pivotal in drug discovery due to their interactions with biological targets. Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate’s applications include:

Intermediate for Bioactive Molecules

-

Anti-inflammatory Agents: Brominated indoles inhibit cyclooxygenase-2 (COX-2).

-

Anticancer Compounds: The bromine atom enhances DNA intercalation potential.

-

Antimicrobials: Methyl esters improve lipid solubility, aiding cellular uptake.

Structural Modifications

-

Hydrolysis: Convert the ester to a carboxylic acid for ionic interactions in drug design.

-

Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions at the 7-position.

| Hazard Category | GHS Code | Precautions |

|---|---|---|

| Acute Toxicity | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Damage | H319 | Causes serious eye irritation |

Handling Recommendations:

-

Use personal protective equipment (gloves, goggles).

-

Avoid inhalation or contact with skin.

Comparative Analysis with Related Compounds

Table 3: Structural Analogs and Properties

The methyl ester’s lower molecular weight compared to ethyl analogs improves pharmacokinetic properties, such as bioavailability.

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, A549).

-

Assess COX-2 inhibition potency compared to commercial NSAIDs.

-

-

Derivatization Studies:

-

Synthesize amide or hydrazide derivatives for enhanced target specificity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume